molecular formula C13H23NO5 B172195 (R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid CAS No. 130624-89-4

(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid

Cat. No.: B172195
CAS No.: 130624-89-4
M. Wt: 273.33 g/mol
InChI Key: CFJDDDVVNKUBCL-UDNWOFFPSA-N
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Description

®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxycyclohexyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first introduce the tert-butoxycarbonyl (Boc) protecting group to the amino group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxycyclohexyl moiety can be introduced through a series of reactions involving cyclohexanone and appropriate reagents to form the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Acidic conditions: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The hydroxycyclohexyl moiety may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)propanoic acid: Similar structure but with a propanoic acid moiety.

    ®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)butanoic acid: Similar structure but with a butanoic acid moiety.

Properties

IUPAC Name

(2R)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDDDVVNKUBCL-UDNWOFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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